

understanding the reactivity of 1-Propene, 3-(1-methoxyethoxy)-

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Compound of Interest

Compound Name: 1-Propene, 3-(1-methoxyethoxy)-

Cat. No.: B3054507

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Technical Guide: Reactivity of 1-Propene, 3-(1-methoxyethoxy)-

Disclaimer: Detailed experimental data and specific protocols for **1-Propene, 3-(1-methoxyethoxy)-** (CAS: 60812-41-1) are not extensively available in peer-reviewed literature. This guide provides a technical overview of its expected reactivity based on the known chemistry of its functional groups—an allyl group and a mixed acetal. The experimental protocols and quantitative data presented herein are representative examples derived from standard organic chemistry principles and should be considered illustrative.

Introduction

1-Propene, 3-(1-methoxyethoxy)- is a bifunctional organic molecule featuring a terminal alkene (propene) and a methoxyethoxy acetal. This structure makes it a versatile intermediate in organic synthesis, primarily serving as a protecting group for allyl alcohol that can be readily cleaved under acidic conditions. Its reactivity is characterized by the distinct chemistries of these two functional groups. The propene moiety allows for a range of addition reactions, while the acetal linkage is stable to basic and nucleophilic conditions but labile in the presence of acid.

Compound Identification:

Identifier	Value
IUPAC Name	1-Propene, 3-(1-methoxyethoxy)-
CAS Number	60812-41-1
Molecular Formula	C ₆ H ₁₂ O ₂
Molecular Weight	116.16 g/mol

| SMILES | CC(OC)OCC=C |

Core Reactivity

The reactivity of **1-Propene, 3-(1-methoxyethoxy)-** can be logically divided into two categories: reactions involving the carbon-carbon double bond and cleavage of the acetal group.

Reactions of the Propene Group

The terminal alkene is susceptible to a variety of electrophilic addition reactions. These transformations leave the acetal group intact, provided the reaction conditions are not acidic.

Reactivity of the Methoxyethoxy Acetal Group

The 1-methoxyethoxy group serves as an acid-labile protecting group for the allylic alcohol. It is stable under neutral and basic conditions, allowing for selective manipulation of other parts of a molecule. Exposure to aqueous acid efficiently cleaves the acetal, regenerating allyl alcohol.

Experimental Protocols and Data

The following sections provide detailed, representative methodologies for the synthesis and key reactions of **1-Propene, 3-(1-methoxyethoxy)-**.

Synthesis via Acid-Catalyzed Addition

A common method for the preparation of such acetals is the acid-catalyzed addition of an alcohol to a vinyl ether. In this representative protocol, allyl alcohol is added to methyl vinyl ether.

Experimental Protocol:

- To a stirred solution of allyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridinium p-toluenesulfonate (PPTS, 0.02 eq).
- Slowly add methyl vinyl ether (1.2 eq) to the solution over 20 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data:

Parameter	Value
Allyl Alcohol	5.81 g (100 mmol)
Methyl Vinyl Ether	6.97 g (120 mmol)
PPTS	0.50 g (2 mmol)
Reaction Time	4 hours
Isolated Yield	10.2 g (88%)

| Appearance | Colorless Oil |

Dihydroxylation of the Propene Group

This protocol illustrates the dihydroxylation of the double bond using potassium osmate, a standard method that is compatible with the acetal protecting group.

Experimental Protocol:

- In a flask, dissolve **1-Propene, 3-(1-methoxyethoxy)-** (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).
- Add N-methylmorpholine N-oxide (NMO, 1.3 eq) and a catalytic amount of potassium osmate dihydrate ($\text{K}_2\text{OsO}_4 \cdot 2\text{H}_2\text{O}$, 0.002 eq).
- Stir the mixture vigorously at room temperature for 12 hours.
- Add solid sodium sulfite and stir for an additional 30 minutes.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting diol by flash chromatography.

Representative Quantitative Data:

Parameter	Value
Starting Acetal	11.6 g (100 mmol)
NMO	15.2 g (130 mmol)
$\text{K}_2\text{OsO}_4 \cdot 2\text{H}_2\text{O}$	74 mg (0.2 mmol)
Reaction Time	12 hours
Isolated Yield	13.5 g (90%)

| Product Name | 3-(1-methoxyethoxy)propane-1,2-diol |

Acid-Catalyzed Deprotection (Cleavage)

This protocol describes the removal of the 1-methoxyethoxy protecting group to regenerate the parent allyl alcohol.

Experimental Protocol:

- Dissolve **1-Propene, 3-(1-methoxyethoxy)-** (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water (0.3 M).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).
- Stir the solution at room temperature for 2 hours.
- Monitor the deprotection by TLC.
- Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the mixture with diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify by distillation to obtain pure allyl alcohol.

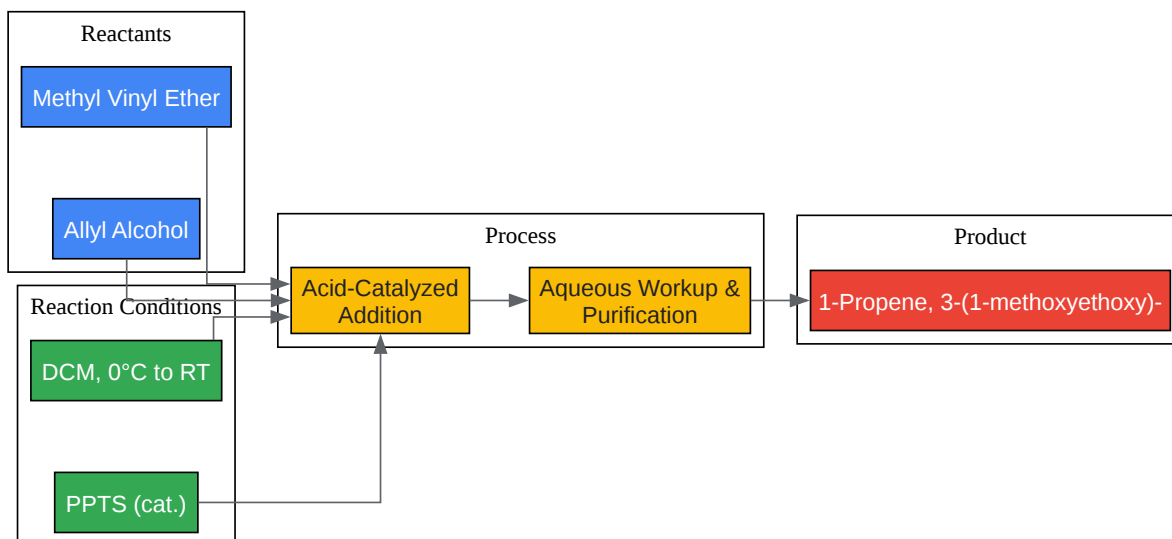
Representative Quantitative Data:

Parameter	Value
Starting Acetal	11.6 g (100 mmol)
TsOH·H ₂ O	1.9 g (10 mmol)
Reaction Time	2 hours
Isolated Yield	5.2 g (90%)

| Product Name | Allyl Alcohol |

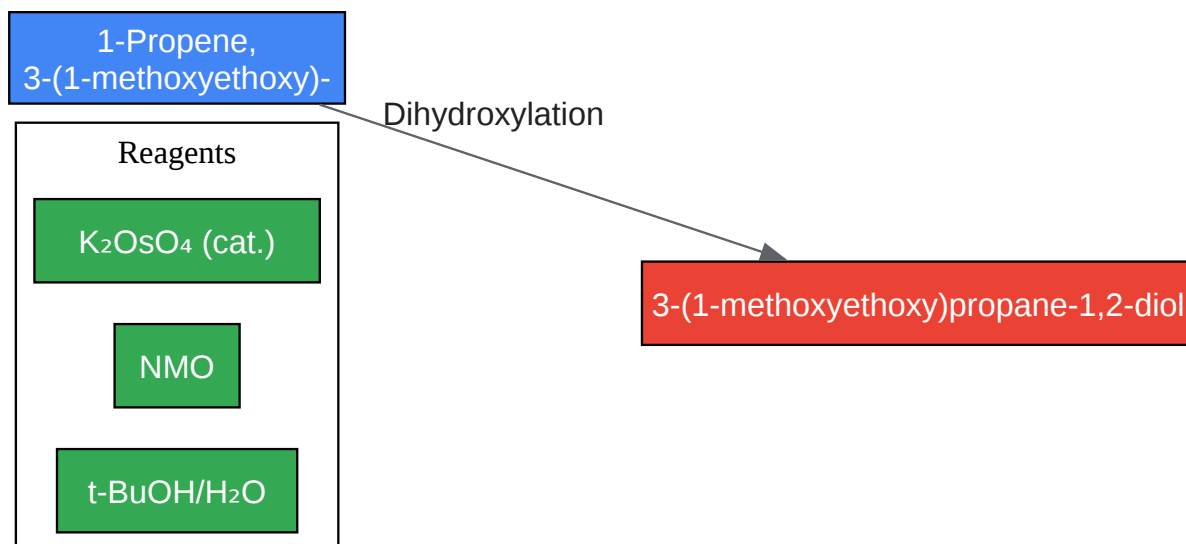
Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the representative chemical transformations described above.



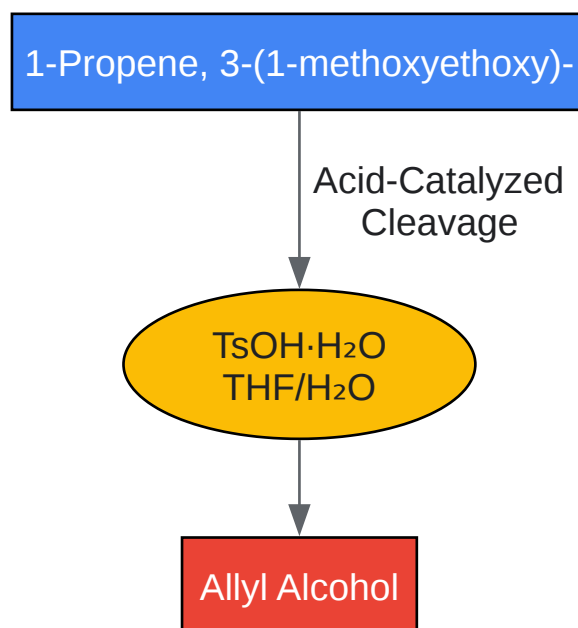
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Caption: Representative workflow for the synthesis of **1-Propene, 3-(1-methoxyethoxy)-**.



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Caption: Reaction pathway for the dihydroxylation of the propene group.



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Caption: Logical pathway for the acid-catalyzed deprotection of the acetal.

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